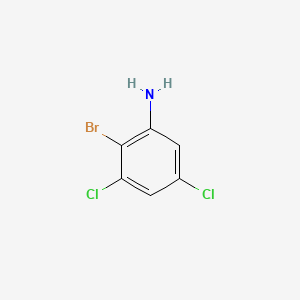

2-Bromo-3,5-dichloroaniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Bromo-3,5-dichloroaniline is an organic compound with the molecular formula C6H4BrCl2N. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by bromine and chlorine atoms at the 2, 3, and 5 positions, respectively. This compound is a solid at room temperature and is used in various chemical synthesis processes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of 2-Bromo-3,5-dichloroaniline typically involves the bromination of 3,5-dichloroaniline. The process can be summarized as follows:

Starting Material: 3,5-dichloroaniline.

Bromination: The 3,5-dichloroaniline is dissolved in a suitable solvent such as hydrochloric acid or sulfuric acid to form its hydrochloride or sulfate.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The process involves:

Dissolution: Dissolving 3,5-dichloroaniline in hydrochloric or sulfuric acid.

Bromination: Adding bromine dropwise while maintaining the reaction temperature and stirring conditions.

Isolation: The product is isolated by filtration, washed, and dried to obtain pure this compound.

Analyse Des Réactions Chimiques

Types of Reactions: 2-Bromo-3,5-dichloroaniline undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted by other functional groups under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions:

Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used for nucleophilic substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products:

Substitution Products: Depending on the substituent introduced, various substituted anilines can be formed.

Oxidation Products: Oxidation can lead to the formation of nitro compounds or quinones.

Reduction Products: Reduction typically yields amines or other reduced derivatives

Applications De Recherche Scientifique

2-Bromo-3,5-dichloroaniline has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a precursor for drug development.

Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals

Mécanisme D'action

The mechanism of action of 2-Bromo-3,5-dichloroaniline involves its interaction with specific molecular targets. The bromine and chlorine atoms on the benzene ring influence the compound’s reactivity and binding affinity to various enzymes and receptors. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparaison Avec Des Composés Similaires

3,5-Dichloroaniline: Lacks the bromine atom and has different reactivity and applications.

2,4-Dichloroaniline: Has chlorine atoms at different positions, leading to different chemical properties.

2,6-Dichloroaniline: Another isomer with chlorine atoms at the 2 and 6 positions.

Uniqueness: 2-Bromo-3,5-dichloroaniline is unique due to the presence of both bromine and chlorine atoms, which confer distinct chemical properties and reactivity. This makes it valuable in specific synthetic applications where such reactivity is desired .

Activité Biologique

2-Bromo-3,5-dichloroaniline is an aromatic amine that has garnered attention due to its potential biological activities. This compound is characterized by the presence of bromine and chlorine substituents on its aniline ring, which significantly influence its reactivity and interactions with biological systems. This article explores the biological activity of this compound, focusing on its mechanisms of action, toxicity, and potential applications in pharmacology and biochemistry.

The molecular formula of this compound is C6H4BrCl2N. Its structure features a bromine atom at the 2-position and two chlorine atoms at the 3- and 5-positions of the aniline ring. This unique arrangement contributes to its distinct chemical reactivity, making it a valuable intermediate in organic synthesis.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The halogen substituents can facilitate nucleophilic substitution reactions, allowing the compound to engage with enzymes and receptors within biological systems. Specific mechanisms include:

- Inhibition of Cytochrome P450 Enzymes : Research indicates that this compound may inhibit cytochrome P450 enzymes (CYPs), which are crucial for drug metabolism. This inhibition can lead to altered pharmacokinetics for co-administered drugs, raising concerns about potential drug-drug interactions.

- Antimicrobial Activity : Preliminary studies suggest that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives have shown significant activity against various bacterial strains, indicating potential applications in developing antibacterial agents .

Toxicity Profile

The toxicity of this compound has been a subject of investigation due to its halogenated structure. Toxicological assessments indicate that exposure can lead to harmful effects upon ingestion or skin contact. The compound's safety profile necessitates careful handling in laboratory settings .

Table 1: Toxicity Data

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Antibacterial Studies : A study evaluated the antibacterial efficacy of various derivatives against Escherichia coli and Staphylococcus aureus. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 15.62 µg/mL, demonstrating strong antibacterial properties .

- Pharmacological Implications : In vitro studies have highlighted the compound's role in modulating enzyme activity related to drug metabolism. For example, inhibition assays showed a significant reduction in CYP1A2 and CYP2C9 activity when exposed to this compound.

Propriétés

IUPAC Name |

2-bromo-3,5-dichloroaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrCl2N/c7-6-4(9)1-3(8)2-5(6)10/h1-2H,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPQNMASFJWYHNN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1N)Br)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrCl2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80672143 |

Source

|

| Record name | 2-Bromo-3,5-dichloroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80672143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.91 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211214-30-0 |

Source

|

| Record name | 2-Bromo-3,5-dichloroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80672143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.